N-[4-(azepan-1-ylsulfonyl)phenyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide
Description
N-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an azepane ring, a sulfonyl group, and an oxazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Properties
Molecular Formula |
C23H25N3O4S |
|---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
N-[4-(azepan-1-ylsulfonyl)phenyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C23H25N3O4S/c1-17-6-8-18(9-7-17)22-16-21(25-30-22)23(27)24-19-10-12-20(13-11-19)31(28,29)26-14-4-2-3-5-15-26/h6-13,16H,2-5,14-15H2,1H3,(H,24,27) |
InChI Key |
FKLJTVRFRREBRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the azepane ring, sulfonylation, and the construction of the oxazole ring. Common synthetic routes may include:
Formation of the Azepane Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Oxazole Ring Construction: The oxazole ring is formed through cyclization reactions involving appropriate precursors and catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-[4-(AZEPANE-1-SULFONYL)PHENYL]-2-CHLOROACETAMIDE: Shares the azepane and sulfonyl groups but differs in the presence of a chloroacetamide group.
N-[4-(AZEPANE-1-SULFONYL)PHENYL]-1-(4-METHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE: Contains a similar sulfonyl group but has a different core structure.
Uniqueness
N-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE is unique due to its combination of an azepane ring, sulfonyl group, and oxazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
